![molecular formula C8H8N2O2 B596648 6-甲氧基苯并[D]恶唑-2-胺 CAS No. 13895-08-4](/img/structure/B596648.png)

6-甲氧基苯并[D]恶唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

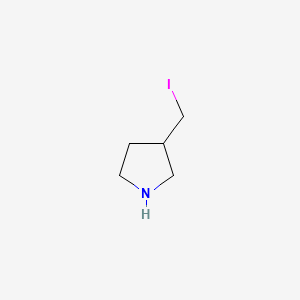

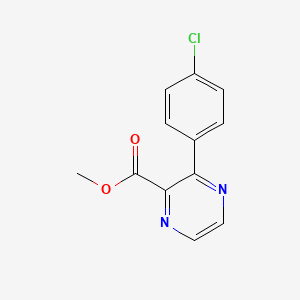

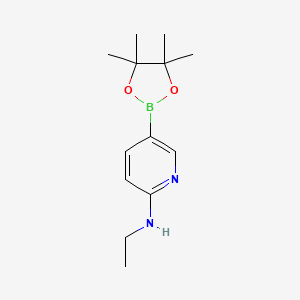

6-Methoxybenzo[D]oxazol-2-amine is a chemical compound with the molecular formula C8H8N2O2 . It is used as an intermediate in the synthesis of various chemical entities .

Synthesis Analysis

The synthesis of 6-Methoxybenzo[D]oxazol-2-amine and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 6-Methoxybenzo[D]oxazol-2-amine derivatives by reacting 2-amino-5-methoxyphenol hydrochloride with urea .Molecular Structure Analysis

The molecular structure of 6-Methoxybenzo[D]oxazol-2-amine consists of a benzoxazole ring with a methoxy group at the 6-position and an amine group at the 2-position .Chemical Reactions Analysis

The chemical reactions involving 6-Methoxybenzo[D]oxazol-2-amine have been studied in the context of its use as an intermediate in the synthesis of various chemical entities .Physical And Chemical Properties Analysis

6-Methoxybenzo[D]oxazol-2-amine has a molecular weight of 164.164. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in the ChemSpider database .科学研究应用

抗结核药

研究发现6-甲氧基苯并[d]恶唑-2-胺的衍生物是有效的抗结核药。例如,已合成并评估了取代的5,6-二氢-8-甲氧基苯并[h]喹唑啉-2-胺化合物对结核分枝杆菌H37Rv菌株的活性。某些衍生物表现出显着的抗结核活性,表明它们作为结核病治疗剂的潜力,在对THP-1细胞的初步测试中没有显着的细胞毒性(Maurya 等,2013)。

抗惊厥和神经保护作用

另一项研究集中于N-(取代苯并噻唑-2-基)酰胺衍生物的合成,并评估了它们的抗惊厥和神经保护作用。该系列中的一个特定化合物在动物模型中成为一种高效的抗惊厥药,既表现出有效的活性,又表现出有希望的神经保护作用。这突出了6-甲氧基苯并[d]恶唑-2-胺衍生物在癫痫及其相关神经元损伤治疗中的治疗潜力(Hassan 等,2012)。

合成方法

该化合物也一直是开发新型合成方法的核心。一项研究证明了在离子液体支持下,微波辅助合成高度取代的苯并[d]恶唑-5-基-1H-苯并[d]咪唑衍生物。这种方法为支架多样性提供了一种新颖的方法,可能对各种疾病的药物发现计划有用(Chanda 等,2012)。

抗癌活性

合成了6-氟-N-(6-甲氧基苯并[d]噻唑-2-基)苯并[d]噻唑-2-胺的异恶唑衍生物,并评估了它们的抗癌活性。这些化合物对各种癌细胞系表现出有效的细胞毒性,特别是Colo205。一种化合物尤其表现出通过p53激活诱导G2/M细胞周期停滞和凋亡的能力,这提示了针对p53通路的癌症治疗的新途径(Kumbhare 等,2014)。

激酶抑制

已经评估了衍生自6-甲氧基苯并[d]恶唑-2-胺的化合物作为CLK1和DYRK1A激酶的双重抑制剂的潜力,这些激酶在癌症和神经退行性疾病中发挥着至关重要的作用。新型合成衍生物对这些激酶表现出有希望的抑制活性,突出了它们在开发新的治疗剂中的潜力(Loidreau 等,2013)。

未来方向

Future research on 6-Methoxybenzo[D]oxazol-2-amine could focus on further elucidating its biological activities and potential applications. For instance, one study suggested that N-methylbenzo[D]oxazol-2-amine could be a potential molecule for anthelmintic development . Further studies on the bioavailability, pharmacokinetics, and absorption of this compound could provide information for its future efficacy improvement .

属性

IUPAC Name |

6-methoxy-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMHWUZZUTWZSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732643 |

Source

|

| Record name | 6-Methoxy-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxybenzo[D]oxazol-2-amine | |

CAS RN |

13895-08-4 |

Source

|

| Record name | 6-Methoxy-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)

![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)